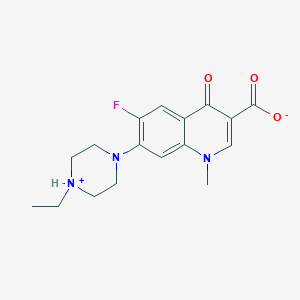
7-(4-ethylpiperazin-4-ium-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-ethylpiperazin-4-ium-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate is a unique chemical compound with a specific structure and set of properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity under certain conditions, making it a subject of interest in chemical research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-ethylpiperazin-4-ium-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts that facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The industrial methods focus on maximizing efficiency and minimizing waste. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 7-(4-ethylpiperazin-4-ium-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and catalysts.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
科学研究应用
7-(4-ethylpiperazin-4-ium-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various chemicals and materials.
作用机制
The mechanism of action of 7-(4-ethylpiperazin-4-ium-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds: 7-(4-ethylpiperazin-4-ium-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate can be compared with other similar compounds that have analogous structures and properties. Some of these similar compounds include CID 63015 and CID 63014, which share certain chemical characteristics with this compound.
Uniqueness: What sets this compound apart from its similar compounds is its unique reactivity and stability under specific conditions. This makes it particularly valuable in certain applications where other compounds may not perform as effectively.
属性
IUPAC Name |
7-(4-ethylpiperazin-4-ium-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-3-20-4-6-21(7-5-20)15-9-14-11(8-13(15)18)16(22)12(17(23)24)10-19(14)2/h8-10H,3-7H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPIKEODVRESFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)[O-])C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[NH+]1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)[O-])C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














